Patent-Documented Synthetic Utility: Exclusive Intermediate for CFTR Modulator Quinolinonecarboxamides
Vertex Pharmaceuticals' patent WO 2006002421 A2 explicitly employs 6-isopropylpyridin-3-amine as the aminopyridine building block for constructing quinolinonecarboxamides classified as ABC transporter modulators, including CFTR correctors and potentiators [1]. In contrast, the positional isomer 5-amino-2-isopropylpyridine is patented for a structurally unrelated anti-inflammatory series (EP 1852431 A) where it is coupled to a tetrahydronaphthalene scaffold, not quinolinone [2]. This establishes target compound-exclusive access to the quinolinonecarboxamide chemotype within the Vertex patent family—a distinction that has direct consequences for any research group or CDMO replicating or innovating upon CFTR modulator chemistry [1].
| Evidence Dimension | Patented synthetic application and final chemotype accessed |
|---|---|
| Target Compound Data | 6-Isopropylpyridin-3-amine → quinolinonecarboxamide ABC transporter modulators (WO 2006002421 A2) [1] |
| Comparator Or Baseline | 5-Amino-2-isopropylpyridine (regioisomer) → tetrahydronaphthalene carboxamide anti-inflammatory agents (EP 1852431 A) [2] |
| Quantified Difference | Completely divergent final pharmacophores; no crossover in patent claim scope between the two intermediates |
| Conditions | Multi-step organic synthesis as described in respective patent experimental sections |
Why This Matters
Procurement of the wrong regioisomer precludes synthesis of the claimed CFTR modulator series, making this compound irreplaceable for that program.
- [1] Hadida-Ruah, S. et al. (Vertex Pharmaceuticals). Modulators of ATP-binding cassette transporters. PCT Int. Appl. WO 2006002421 A2, 2006. View Source
- [2] Stirner, W. et al. Preparing aminoarylalkyl compounds. US Patent Application 20120071662, 2012. View Source
